

Spectroscopic Characterization of Formadoxime Trimer Hydrochloride

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Compound of Interest

Compound Name: *Formadoxime trimer hydrochloride*

CAS No.: 6286-29-9

Cat. No.: B3427917

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Technical Guide & Application Note

Executive Summary

Formadoxime trimer hydrochloride (FTH), chemically identified as 1,3,5-trihydroxy-1,3,5-triazacyclohexane hydrochloride (CAS: 6286-29-9), serves as a critical reagent in inorganic analysis (specifically for Manganese determination) and as a synthetic intermediate for isoxazolidines.[1]

Unlike its monomeric precursor (formadoxime), which is volatile and unstable, the trimer hydrochloride represents the thermodynamically stable storage form.[1] However, in solution, FTH exhibits complex dynamic behavior, often existing in equilibrium with its monomeric and polymeric forms depending on pH and solvent.[1]

This guide provides the definitive spectroscopic data required to validate the integrity of FTH. It focuses on distinguishing the stable cyclic trimer from its degradation products (monomer and amorphous polymer) using Nuclear Magnetic Resonance (

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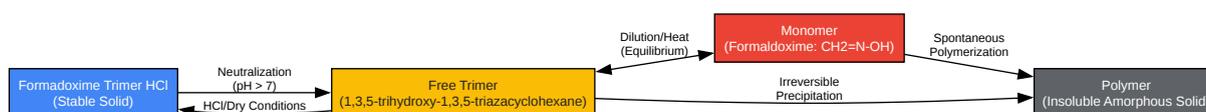
C NMR) and Infrared (FT-IR) spectroscopy.[1]

Structural Dynamics & Stability

To interpret the spectra correctly, one must understand the species in solution.[1] FTH is a cyclic hexahydro-triazine derivative.[1] Upon neutralization or dissolution in protic solvents, it can depolymerize.[1]

The Equilibrium Matrix

The following diagram illustrates the structural relationship between the salt, the free trimer, and the monomer.[1]



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Figure 1: The stability matrix of Formadoxime.[1] The HCl salt "locks" the cyclic trimer conformation.[1] Loss of HCl promotes reversion to the monomer or degradation to insoluble polymers.

Infrared Spectroscopy (FT-IR)[1]

The IR spectrum is the primary tool for rapid solid-state identification.[1] The diagnostic value lies in confirming the saturated cyclic structure and the absence of the

double bond characteristic of the monomer.[1]

Diagnostic Bands (KBr Pellet)

Frequency ()	Intensity	Assignment	Structural Significance
3100 – 3400	Strong, Broad		Hydrogen-bonded hydroxyl groups on the ring nitrogen.[1] Broadening indicates strong intermolecular H-bonding in the crystal lattice.
2800 – 3000	Medium		Methylene () stretching vibrations of the saturated ring. [1]
2500 – 2700	Medium, Broad		Ammonium salt stretching bands (specific to the HCl salt form).[1]
1180 – 1220	Strong		Ring skeletal vibration.[1] Critical Diagnostic: Confirms the single-bond character of the cyclic triazine backbone.
900 – 950	Medium		N-O stretching vibration.[1]

Quality Control: The "Absence" Test

A pure sample of Formadoxime Trimer HCl should NOT exhibit a sharp, strong band in the 1620–1660

region.[1]

- Presence of 1640

: Indicates the presence of the

bond, suggesting partial depolymerization to the monomer (Formaldoxime) or degradation.

[1]

Nuclear Magnetic Resonance (NMR)[1][2][3][4][5]

NMR analysis of FTH is solvent-dependent.[1] DMSO-

is the preferred solvent for structural confirmation as it suppresses proton exchange, allowing observation of the hydroxyl protons.[1]

will cause immediate exchange of the OH protons and may shift the equilibrium toward the monomer.[1]

H NMR Data (DMSO- , 400 MHz)

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Interpretation
10.5 – 11.5	Broad Singlet	3H	/	Exchangeable protons.[1] The chemical shift varies with concentration and acidity.[1]
4.2 – 4.6	Singlet	6H	Ring	Key Diagnostic: A sharp singlet indicates magnetic equivalence of all three methylene groups, confirming the symmetric cyclic chair conformation.[1]

Comparison with Impurities:

- Monomer Signals: If the sample is degraded, you will see vinylic doublets at 6.48 ppm and 7.05 ppm () corresponding to the methylene protons of formaldoxime ().[1]

C NMR Data (DMSO-)

Chemical Shift (, ppm)	Assignment	Interpretation
80.0 – 85.0	Ring	A single peak confirms the high symmetry (or similar) of the 1,3,5-triazacyclohexane ring.[1]

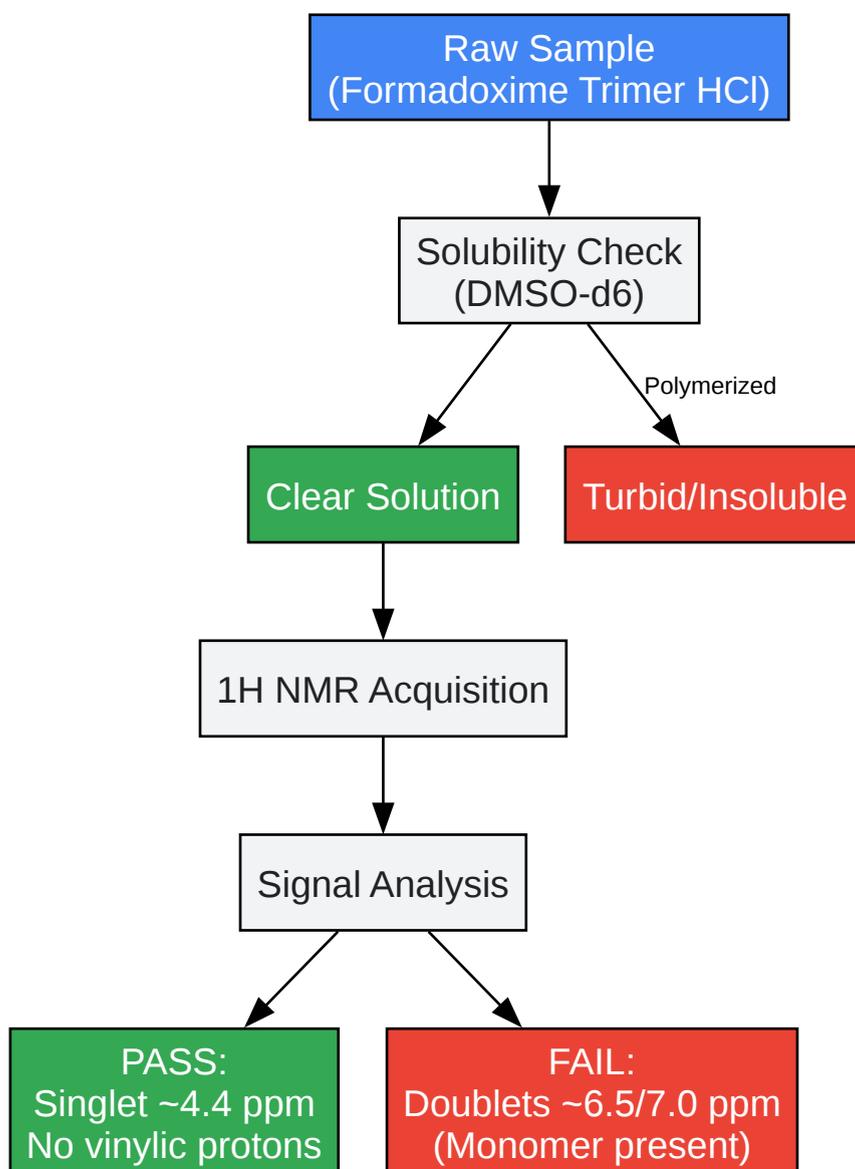
Experimental Protocols

As an Application Scientist, I recommend the following workflow to ensure data integrity. FTH is hygroscopic; moisture facilitates depolymerization.[1]

Sample Preparation for NMR

- Drying: If the bottle has been opened previously, dry 50 mg of the sample in a vacuum desiccator over for 2 hours.
- Solvent Choice: Use high-quality DMSO- (99.9% D) stored over molecular sieves.[1] Avoid due to poor solubility of the hydrochloride salt.[1]
- Dissolution: Dissolve ~10 mg of FTH in 0.6 mL DMSO- .
 - Note: The solution should be clear and colorless.[1] Turbidity implies polymerization.[1]
- Acquisition: Run the spectrum immediately.[1] Long-term storage in solution leads to hydrolysis.[1]

Analytical Workflow Diagram



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Figure 2: Step-by-step decision tree for validating Formadoxime Trimer HCl quality.

References

- Jensen, K. A., & Holm, A. (1978).[1][2] Investigations of Formaldehyde Oxime, its Polymers and Coordination Compounds. Royal Danish Academy of Sciences and Letters.[1] Retrieved from [\[Link\]](#)

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Sources

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